1,10-Diphenoxydecan-5-one
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Overview
Description
1,10-Diphenoxydecan-5-one is an organic compound characterized by the presence of two phenoxy groups attached to a decanone backbone
Preparation Methods
The synthesis of 1,10-Diphenoxydecan-5-one typically involves the reaction of decanone derivatives with phenol in the presence of a suitable catalyst. One common method includes the use of a Friedel-Crafts acylation reaction, where decanone is reacted with phenol in the presence of an acid catalyst such as aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity of the product .
Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and purification techniques can further enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
1,10-Diphenoxydecan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced forms.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures to drive the reactions towards the desired products .
Scientific Research Applications
1,10-Diphenoxydecan-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1,10-Diphenoxydecan-5-one involves its interaction with specific molecular targets and pathways. The phenoxy groups can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The decanone backbone provides a hydrophobic environment that can affect the solubility and distribution of the compound within biological systems .
Comparison with Similar Compounds
1,10-Diphenoxydecan-5-one can be compared with other similar compounds such as 1,10-Phenanthroline and 1,5-Dihydroxyanthraquinone. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and backbone structure. This uniqueness allows it to exhibit different chemical reactivity and biological activity compared to its analogs .
Similar compounds include:
- 1,10-Phenanthroline
- 1,5-Dihydroxyanthraquinone
- Dibenzalacetone
Properties
CAS No. |
656257-08-8 |
---|---|
Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,10-diphenoxydecan-5-one |
InChI |
InChI=1S/C22H28O3/c23-20(13-9-11-19-25-22-16-7-2-8-17-22)12-4-3-10-18-24-21-14-5-1-6-15-21/h1-2,5-8,14-17H,3-4,9-13,18-19H2 |
InChI Key |
RYPXHNDAFDABMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCC(=O)CCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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